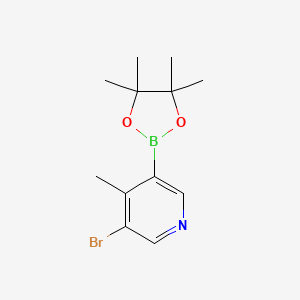
3-Bromo-4-methylpyridine-5-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-methylpyridine-5-boronic acid pinacol ester is a boronic acid derivative that is widely used in scientific research. It is a versatile compound that has found applications in various fields, including organic synthesis, medicinal chemistry, and material science. In
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 3-Bromo-4-methylpyridine-5-boronic acid pinacol ester:
Suzuki-Miyaura Coupling Reactions
3-Bromo-4-methylpyridine-5-boronic acid pinacol ester is widely used in Suzuki-Miyaura coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, essential in the synthesis of complex organic molecules. The compound’s boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst, facilitating the formation of biaryl compounds . This application is crucial in the pharmaceutical industry for the synthesis of drug molecules and in material science for creating organic electronic materials.
Medicinal Chemistry
In medicinal chemistry, this compound is used to synthesize various biologically active molecules. The boronic acid pinacol ester moiety allows for the introduction of pyridine rings into drug candidates, which can enhance their pharmacological properties. Pyridine-containing compounds are known for their therapeutic potential, including anti-inflammatory, antiviral, and anticancer activities .
Agricultural Chemistry
In agricultural chemistry, this compound is employed in the synthesis of agrochemicals, such as herbicides and fungicides. The boronic ester group facilitates the introduction of functional groups that enhance the biological activity and selectivity of these agrochemicals. This application helps in developing more effective and environmentally friendly agricultural products .
Material Science
3-Bromo-4-methylpyridine-5-boronic acid pinacol ester is used in material science for the synthesis of advanced materials, including polymers and nanomaterials. The compound’s ability to participate in coupling reactions allows for the creation of materials with tailored properties, such as improved mechanical strength, thermal stability, and electrical conductivity. These materials have applications in various industries, including electronics, aerospace, and automotive .
Catalysis
In catalysis, this compound serves as a building block for creating catalysts used in various chemical reactions. The boronic ester group can be transformed into active catalytic sites, enhancing the efficiency and selectivity of catalytic processes. This application is significant in industrial chemistry, where efficient catalysts are essential for large-scale chemical production .
Pharmaceutical Intermediates
3-Bromo-4-methylpyridine-5-boronic acid pinacol ester is used as an intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it a versatile building block in the production of active pharmaceutical ingredients (APIs). This application is crucial for developing new drugs and optimizing existing ones .
Bioconjugation
In bioconjugation, this compound is used to link biomolecules, such as proteins and nucleic acids, to other molecules or surfaces. The boronic ester group can form reversible covalent bonds with diols, enabling the attachment of biomolecules to various substrates. This application is important in biotechnology and medical diagnostics, where bioconjugates are used for targeted drug delivery, imaging, and biosensing .
Mécanisme D'action
Target of Action
Boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions , suggesting that the compound may interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the compound may undergo oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation, the transfer of formally nucleophilic organic groups from boron to palladium, may also occur .
Biochemical Pathways
The compound likely participates in the Suzuki-Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The exact downstream effects of this pathway depend on the specific reactants and conditions used.
Pharmacokinetics
The compound’s molecular weight (29799) and solid physical form may influence its absorption, distribution, metabolism, and excretion in biological systems.
Result of Action
The result of the compound’s action is likely the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, depending on the specific reactants used.
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that it may be sensitive to heat. Additionally, the compound’s solubility and stability may vary depending on the specific conditions used in the Suzuki-Miyaura cross-coupling reaction .
Propriétés
IUPAC Name |
3-bromo-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BBrNO2/c1-8-9(6-15-7-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXKZTBYHOKNFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BBrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methylpyridine-5-boronic acid pinacol ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromospiro[3H-1,3-benzoxazine-2,1'-cyclobutane]-4-one](/img/structure/B2790931.png)
![Tert-butyl 4-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2790932.png)
![1-[5-(isobutyrylamino)pyridin-2-yl]-N-(4-isopropylbenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2790933.png)
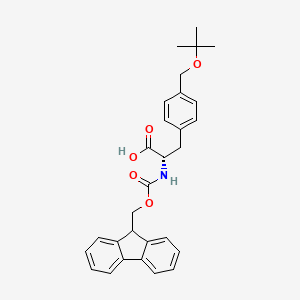
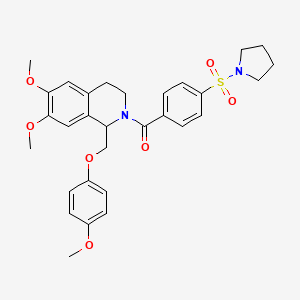
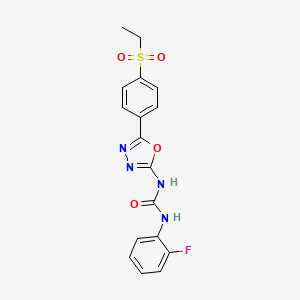
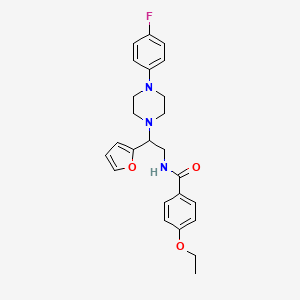
![N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2790942.png)
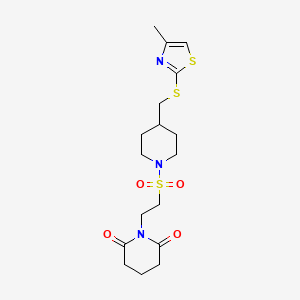
![5-bromo-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2790945.png)
![3-(2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-hydroxyethyl)benzonitrile](/img/structure/B2790947.png)
![N-(4-chlorophenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2790948.png)
![5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2790950.png)
![2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2790951.png)